molecular formula C30H48O6 B1151851 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid CAS No. 91095-51-1

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Cat. No.: B1151851
CAS No.: 91095-51-1
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a naturally occurring triterpenoid compound. It is derived from the herbs of Uncaria sessilifructus and is known for its various biological activities. The compound has a molecular formula of C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid typically involves the extraction from natural sources such as Uncaria sessilifructus. The extraction process may include the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods: Industrial production of this compound is generally carried out by large-scale extraction from plant materials. The process involves multiple steps of purification and crystallization to achieve the desired purity levels, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions: 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. For instance, while 1,2,3,19-Tetrahydroxy-12-ursen-28-oic acid also exhibits anti-inflammatory properties, the presence of hydroxyl groups at different positions can lead to variations in potency and efficacy .

Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORZOECJYCGUOG-UHVFENMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
Reactant of Route 2
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
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3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
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3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
Reactant of Route 5
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Reactant of Route 6
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

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